molecular formula C7H14ClNO B2972992 rel-((1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride CAS No. 2202731-16-4

rel-((1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride

Cat. No.: B2972992
CAS No.: 2202731-16-4
M. Wt: 163.65
InChI Key: IGLYYXORKQCAHX-LBZPYWGZSA-N
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Description

rel-((1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride: is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-((1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions. Starting materials such as amino alcohols and appropriate cyclization agents are used under controlled conditions.

    Introduction of the Methanol Group: The methanol group is introduced via a nucleophilic substitution reaction. This step often requires the use of reagents like methanol and a suitable base.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanol group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, rel-((1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals.

Industry

In the chemical industry, it is used as an intermediate in the production of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of rel-((1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5R,6R)-3-Azabicyclo[3.2.0]heptane-6-ylmethanol
  • (1R,5R,6R)-3-Azabicyclo[3.2.0]heptane-6-ylmethanol acetate

Uniqueness

rel-((1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its free base or other derivatives.

Properties

IUPAC Name

[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-4-6-1-5-2-8-3-7(5)6;/h5-9H,1-4H2;1H/t5-,6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLYYXORKQCAHX-LBZPYWGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2C1CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNC[C@H]2[C@@H]1CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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